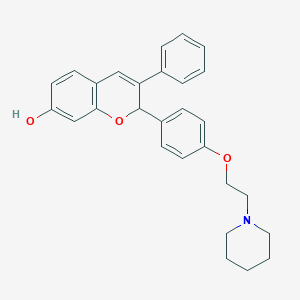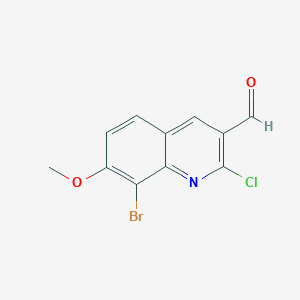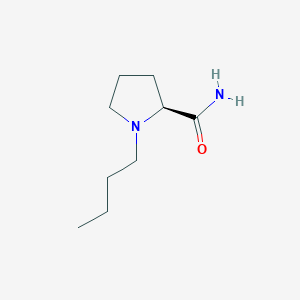
2-Amino-5-methyl-4-phenylthiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiophene derivatives is a topic of interest in several studies. For instance, a novel diamine derivative of thiophene was synthesized and used to create aromatic polyamides with high thermal stability . Another study reported the synthesis of 4-(phenylamino)thieno[3,2-d]pyrimidines using 3-aminothiophene-2-carboxamide, indicating the versatility of amino-thiophene derivatives in synthesizing biologically active compounds . Additionally, azomethine derivatives of a related compound, 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, were synthesized and analyzed for their pharmacological potential . These studies demonstrate the synthetic routes and methodologies that could be applied to 2-Amino-5-methyl-4-phenylthiophene-3-carboxamide.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial in determining their physical and chemical properties. Theoretical analysis of conformational preferences has been conducted for related compounds, such as the cyclopropane analogue of phenylalanine, which provides insights into the impact of phenyl substituents on molecular conformation . This type of analysis is essential for understanding the behavior of 2-Amino-5-methyl-4-phenylthiophene-3-carboxamide in various environments and could predict its reactivity in chemical reactions.
Chemical Reactions Analysis
Thiophene derivatives participate in a variety of chemical reactions. The synthesis of 4-(phenylamino)thieno[3,2-d]pyrimidines and the creation of azomethine derivatives are examples of reactions involving amino-thiophene carboxamides. These reactions often lead to compounds with significant biological activities, suggesting that 2-Amino-5-methyl-4-phenylthiophene-3-carboxamide could also be transformed into various biologically active molecules through similar chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. Aromatic polyamides derived from thiophene diamines exhibit high glass transition temperatures and thermal stability . The solubility of these polyamides in organic solvents is also noted, which is an important factor in their processing and application . The antimicrobial activity of certain thiophene derivatives has been studied, showing promising results against various microorganisms . These properties are relevant when considering the potential applications of 2-Amino-5-methyl-4-phenylthiophene-3-carboxamide in material science and medicine.
Applications De Recherche Scientifique
Radiosensitization and Cytotoxicity
- 2-Amino-5-methyl-4-phenylthiophene-3-carboxamide derivatives have been studied for their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds, particularly those with tertiary amine bases or oxiranes in their side chain, were found to enhance the radiosensitization of hypoxic mammalian cells, potentially offering avenues for improved cancer treatments through radiotherapy enhancement (Threadgill et al., 1991).
Chemical Synthesis and Biological Activity
- The chemical structure of 2-Amino-5-methyl-4-phenylthiophene-3-carboxamide allows for diverse chemical reactions and syntheses, leading to various derivatives with potential biological activities. For instance, derivatives synthesized via the coupling with nalidixic acid and amino acids showed the incorporation of peptide linkage, expanding the scope of chemical synthesis and potential biological applications (Khalifa et al., 2014).
Chemoselective Thionation-Cyclization
- The compound has been utilized in chemoselective thionation-cyclization reactions to produce thiazoles. This showcases its utility in synthesizing complex molecules, potentially leading to new drugs or materials with novel properties (Kumar et al., 2013).
Antimicrobial Activity
- Certain derivatives of 2-Amino-5-methyl-4-phenylthiophene-3-carboxamide have demonstrated significant antimicrobial activity. For example, novel derivatives exhibited pronounced activity against strains of Proteus vulgaris and Pseudomonas aeruginosa, highlighting its potential in developing new antimicrobial agents (Kolisnyk et al., 2015).
Enaminonitrile Reactions
- The compound's interactions with acetylenic esters have been studied, leading to the formation of various carboxylates and fumarates. This points to its versatility in organic synthesis and the potential to develop a range of organic molecules with diverse applications (Matsunaga et al., 1986).
Propriétés
IUPAC Name |
2-amino-5-methyl-4-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-7-9(8-5-3-2-4-6-8)10(11(13)15)12(14)16-7/h2-6H,14H2,1H3,(H2,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLYCORMRHJGNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)N)C(=O)N)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355944 |
Source


|
| Record name | 2-amino-5-methyl-4-phenylthiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-methyl-4-phenylthiophene-3-carboxamide | |
CAS RN |
128118-34-3 |
Source


|
| Record name | 2-amino-5-methyl-4-phenylthiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide](/img/structure/B137040.png)


![Carbamic acid, [2-(dimethylamino)-1-methoxy-2-oxoethyl]-, methyl ester (9CI)](/img/structure/B137048.png)




![N-[[2-[4-hydroxy-3-[(2-tetradecoxyphenyl)carbamoyl]naphthalen-1-yl]oxy-5-nitrophenyl]methyl]-N-propan-2-ylcarbamoyl chloride](/img/structure/B137067.png)
![2,2,5,5-Tetramethyl-4-[[2-[(2,2,5,5-tetramethyl-4-oxooxolan-3-ylidene)methylamino]ethylamino]methylidene]oxolan-3-one](/img/structure/B137070.png)
